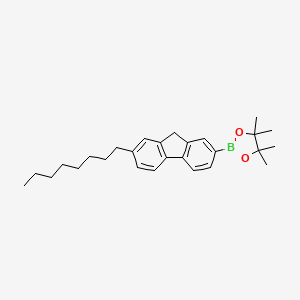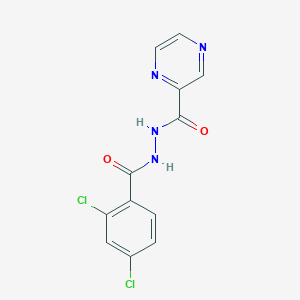
N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide is a chemical compound with the molecular formula C12H8Cl2N4O2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrazine-2-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies involving enzyme inhibition and molecular interactions.
作用机制
The mechanism of action of N’-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming hydrogen bonds with active site residues. This interaction can disrupt the enzyme’s function, leading to its antimicrobial effects .
相似化合物的比较
Similar Compounds
Pyrazinamide: A well-known antitubercular agent with a similar pyrazine core.
2,4-Dichlorobenzoyl Hydrazine: Shares the dichlorobenzoyl group but lacks the pyrazine ring.
属性
CAS 编号 |
500104-66-5 |
|---|---|
分子式 |
C12H8Cl2N4O2 |
分子量 |
311.12 g/mol |
IUPAC 名称 |
N'-(2,4-dichlorobenzoyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-7-1-2-8(9(14)5-7)11(19)17-18-12(20)10-6-15-3-4-16-10/h1-6H,(H,17,19)(H,18,20) |
InChI 键 |
SEIZGZQLOHKBLV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C2=NC=CN=C2 |
溶解度 |
27.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)
methanone](/img/structure/B14173052.png)
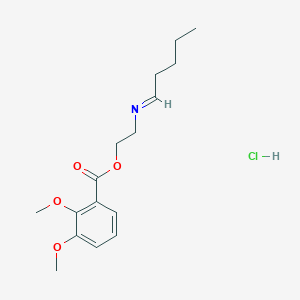
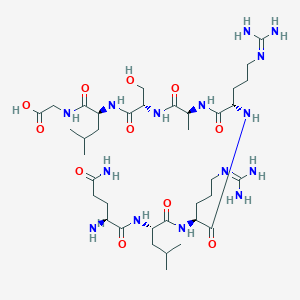
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)

![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
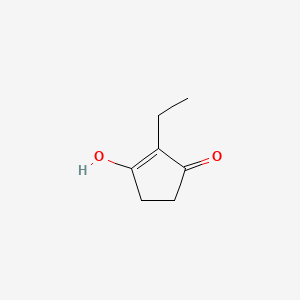
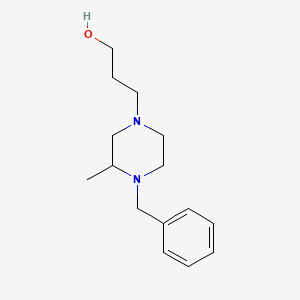
![3-[1-(2-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B14173100.png)
![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14173119.png)
